2-(4-aminobenzoyl)oxyethyl-di(propan-2-yl)azanium;chloride
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Overview
Description
2-(4-aminobenzoyl)oxyethyl-di(propan-2-yl)azanium;chloride is a chemical compound with the molecular formula C15H25ClN2O2 and a molecular weight of 300.824 g/mol. This compound is known for its unique structure, which includes an aminobenzoyl group and a di(propan-2-yl)azanium moiety. It is commonly used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminobenzoyl)oxyethyl-di(propan-2-yl)azanium;chloride typically involves the esterification of p-aminobenzoic acid with 2-(diisopropylamino)ethanol, followed by the addition of hydrochloric acid to form the chloride salt . The reaction conditions often include:
Esterification: Using a catalyst such as sulfuric acid or hydrochloric acid.
Temperature: Typically conducted at elevated temperatures to facilitate the reaction.
Purification: The product is purified through recrystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes with continuous monitoring of reaction parameters to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
2-(4-aminobenzoyl)oxyethyl-di(propan-2-yl)azanium;chloride undergoes various chemical reactions, including:
Oxidation: The aminobenzoyl group can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alcohols, amines, thiols.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted esters, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(4-aminobenzoyl)oxyethyl-di(propan-2-yl)azanium;chloride is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-aminobenzoyl)oxyethyl-di(propan-2-yl)azanium;chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminobenzoyl group can participate in hydrogen bonding and electrostatic interactions, while the di(propan-2-yl)azanium moiety can enhance lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
p-Aminobenzoic acid: Shares the aminobenzoyl group but lacks the di(propan-2-yl)azanium moiety.
2-(diisopropylamino)ethanol: Contains the di(propan-2-yl)azanium moiety but lacks the aminobenzoyl group.
Uniqueness
2-(4-aminobenzoyl)oxyethyl-di(propan-2-yl)azanium;chloride is unique due to its combination of the aminobenzoyl group and the di(propan-2-yl)azanium moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
5988-31-8 |
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Molecular Formula |
C15H25ClN2O2 |
Molecular Weight |
300.82 g/mol |
IUPAC Name |
2-(4-aminobenzoyl)oxyethyl-di(propan-2-yl)azanium;chloride |
InChI |
InChI=1S/C15H24N2O2.ClH/c1-11(2)17(12(3)4)9-10-19-15(18)13-5-7-14(16)8-6-13;/h5-8,11-12H,9-10,16H2,1-4H3;1H |
InChI Key |
NRJLWYXXXDMPGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[NH+](CCOC(=O)C1=CC=C(C=C1)N)C(C)C.[Cl-] |
Origin of Product |
United States |
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